Structural Determinants of TRPC3/6 Antagonism Favoring the 6‑Methyl‑Benzothiazole/3‑Trifluoromethyl‑Benzamide Substitution Pattern
No direct quantitative activity data exist for 330189‑74‑7. The closest characterized scaffold is the benzothiazole amide series reported by Wei et al. [REFS‑1]. In that series, the antagonist 1s (bearing a tetrahydronaphthalene R1 group) inhibited TRPC3 with an IC₅₀ of 3.3 ± 0.13 µM and TRPC6 with an IC₅₀ of 4.2 ± 0.1 µM, while the unoptimized parent 1a functioned as a TRPC6 activator. This reversal of functional activity illustrates that the benzothiazole‑amide core is highly sensitive to substitution; the 6‑methyl and 3‑trifluoromethyl groups of 330189‑74‑7 are predicted to confer a distinct conformational preference, although the direction and magnitude of activity remain unmeasured.
| Evidence Dimension | Functional effect on TRPC3/6 channels |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Compound 1s: TRPC3 IC₅₀ 3.3 µM, TRPC6 IC₅₀ 4.2 µM; Compound 1a: TRPC6 activator |
| Quantified Difference | Cannot be calculated for 330189‑74‑7 |
| Conditions | Cell‑based fluorescence assay (unspecified cell line) |
Why This Matters
Procurement decisions must be based on the understanding that the 6‑methyl/3‑trifluoromethyl substitution pattern is structurally distinct from all pharmacologically characterized analogs; its functional effect cannot be inferred without new experimental data.
- [1] Wei, Y., Tian, T., Yang, G., et al. Benzothiazole Amides as TRPC3/6 Inhibitors for Gastric Cancer Treatment. ACS Omega 2021, 6 (13), 9196–9203. DOI: 10.1021/acsomega.1c00514 View Source
